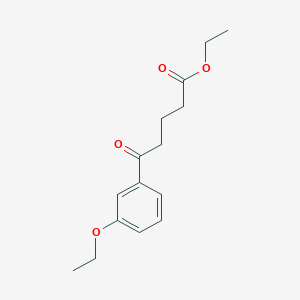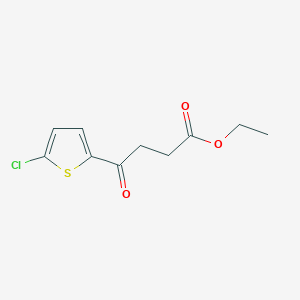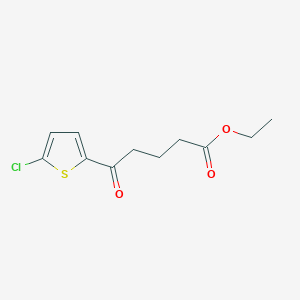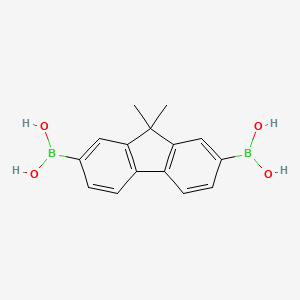
(9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid
Vue d'ensemble
Description
(9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid is a compound that belongs to the class of fluorene derivatives, which are known for their luminescent properties and practical value, particularly in the field of organic light-emitting diode (OLED) materials. The compound features a fluorene backbone substituted with two boronic acid groups at the 2,7-positions and two methyl groups at the 9-position, which may influence its electronic properties and reactivity .
Synthesis Analysis
The synthesis of (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid involves a multi-step process starting from commercial fluorene. The synthesis typically includes bromination, methylation, and a Grignard reaction, followed by a Suzuki coupling and hydrolysis to introduce the boronic acid functionalities . The synthesis conditions are optimized to achieve high yields and short reaction times, making the process efficient and practical for producing this intermediate for OLED materials .
Molecular Structure Analysis
While the exact molecular structure of (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid is not detailed in the provided papers, a related compound, 1,8-dimethylfluoren-9-one, has been analyzed using X-ray diffractometry. This analysis revealed a nearly planar structure with a slight deviation of the oxygen atom and a mutual inclination between the benzene rings. The presence of methyl groups introduces bending in the C-C bonds, which could be relevant for understanding the structural aspects of the diboronic acid derivative .
Chemical Reactions Analysis
The fluorene-based boronic acids, including (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid, exhibit reactivity that is useful in sensing applications. For instance, they can act as fluorescent chemosensors for various analytes, such as monosaccharides at physiological pH, due to the boronic acid groups' ability to bind to diols in saccharides . Additionally, a derivative of this compound has been reported as an exclusive fluorescence sensor for 2,4,6-trinitrophenol (TNP) and acetate ions, suggesting that the diboronic acid could also have potential applications in the detection of other substances .
Physical and Chemical Properties Analysis
The physical and chemical properties of (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid are influenced by its molecular structure. The luminescent nature of fluorene derivatives makes them suitable for applications in OLEDs. The boronic acid groups confer the ability to form reversible covalent complexes with diols, which is a key feature for their use as chemosensors. The stability constants and detection limits for these interactions have been studied, indicating high selectivity and sensitivity, particularly for D-fructose . The compound's properties are tailored for its role as an intermediate in the synthesis of materials with specific electronic and optical characteristics .
Applications De Recherche Scientifique
Fluorescent Chemosensor for Monosaccharides
- Application : Two fluorene-based boronic acids, including 9,9-dimethyl-9H-fluoren-2,7-diyl-2,7-diboronic acid, have been synthesized and used as fluorescent chemosensors for the detection of D-monosaccharides at physiological pH. They exhibit high selectivity and sensitivity, particularly for D-fructose, with impressive stability constants (Hosseinzadeh, Mohadjerani, & Pooryousef, 2015).
Fluorescent Quenching Detection
- Application : The compound has been used in the synthesis of a fluorescent sensor for the detection of 2,4,6-trinitrophenol (TNP) and acetate ions. This sensor exhibits high efficiency for TNP detection, achieving micromolar level sensitivity (Ni et al., 2016).
Lanthanide–Organic Framework for Sensing
- Application : This compound has been used to create a series of lanthanide coordination compounds for fluorescent sensing of various cations and anions simultaneously. These compounds have demonstrated high efficiency and selectivity in detecting multiple ions, offering superior performance compared to previous probes (Li, Zhou, Bai, & Xing, 2020).
OLED Material Synthesis
- Application : It serves as an important intermediate for the synthesis of OLED materials, showing promise in the development of luminescent materials with good prospects and practical value (Xue-feng, 2013).
Synthesis of 9H-Fluorene Derivatives
- Application : It has been utilized in a Pd(0)-catalyzed cross-coupling reaction to efficiently synthesize 9H-fluorene derivatives, offering an excellent alternative method for this synthesis (Xu et al., 2015).
Electroluminescent and Sensory Applications
- Application : The compound contributes to the synthesis of various fluorene-based copolymers with applications in electrochromic properties and sensory abilities for metal ions, particularly Fe3+ ions. These polymers exhibit unique optical and electronic properties (Ibrahimova et al., 2013).
Propriétés
IUPAC Name |
(7-borono-9,9-dimethylfluoren-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16B2O4/c1-15(2)13-7-9(16(18)19)3-5-11(13)12-6-4-10(17(20)21)8-14(12)15/h3-8,18-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVUGOUOAXADNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647522 | |
| Record name | (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid | |
CAS RN |
866100-14-3 | |
| Record name | (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Dimethylfluorene-2,7-diboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



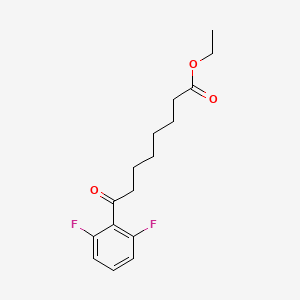
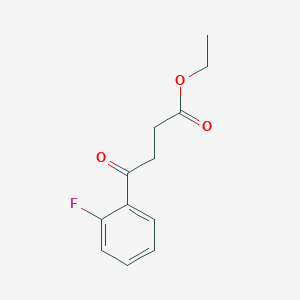
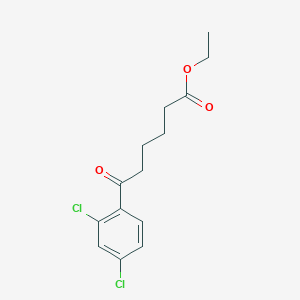
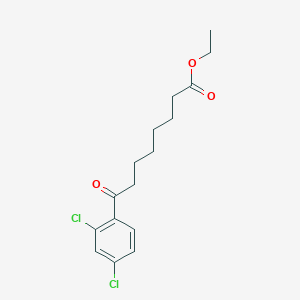
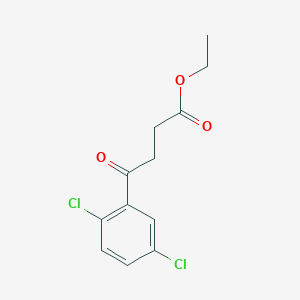
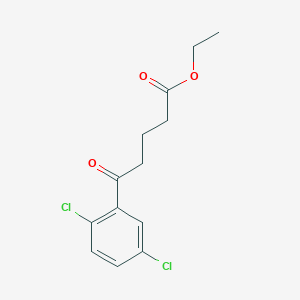
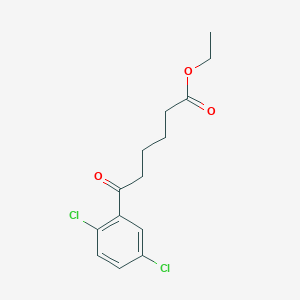
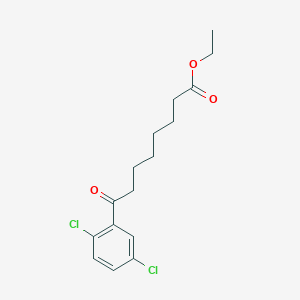
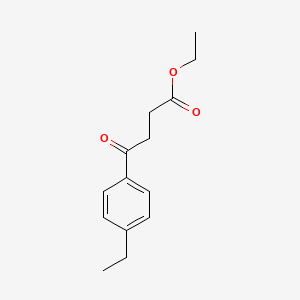
![Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate](/img/structure/B1326224.png)
![Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate](/img/structure/B1326225.png)
